

In-Depth Technical Guide to AS1938909: A Potent SHIP2 Inhibitor

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Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900

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This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **AS1938909**, a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Chemical and Physical Properties

AS1938909 is a cell-permeable thiophenecarboxamide compound. Its key chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	1243155-40-9
Molecular Formula	C ₁₉ H ₁₃ Cl ₂ F ₂ NO ₂ S
Molecular Weight	428.28 g/mol
Purity	≥95% (HPLC)
Appearance	Off-white solid
Solubility	Soluble in DMSO (50 mg/mL)
Storage Conditions	2-8°C

Mechanism of Action and Signaling Pathway

AS1938909 functions as a potent, competitive, and reversible inhibitor of SHIP2. SHIP2 is a lipid phosphatase that plays a critical negative regulatory role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin signaling and glucose metabolism.

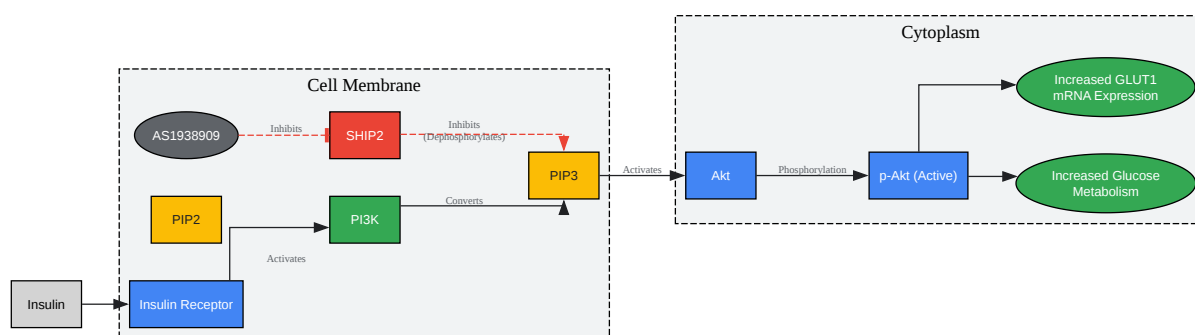
SHIP2 specifically dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 5' position of the inositol ring, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). PIP3 is a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). By reducing the levels of PIP3, SHIP2 dampens the PI3K/Akt signaling cascade.

Inhibition of SHIP2 by **AS1938909** leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, leading to various cellular responses, including the translocation of glucose transporters (like GLUT4) to the cell surface, increased glucose uptake, and enhanced glycogen synthesis.

The inhibitory activity of **AS1938909** against SHIP2 and its selectivity over other related phosphatases are detailed in the table below.

Target Enzyme	Inhibition Data
Human SHIP2 (hSHIP2)	$K_i = 0.44 \mu\text{M}$; $\text{IC}_{50} = 0.57 \mu\text{M}$
Mouse SHIP2 (mSHIP2)	$\text{IC}_{50} = 0.18 \mu\text{M}$
Human SHIP1 (hSHIP1)	$\text{IC}_{50} = 21 \mu\text{M}$
Human PTEN	$\text{IC}_{50} > 50 \mu\text{M}$
Human Synaptojanin	$\text{IC}_{50} > 50 \mu\text{M}$
Human Myotubularin	$\text{IC}_{50} > 50 \mu\text{M}$

Signaling Pathway of **AS1938909** Action



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Caption: **AS1938909** inhibits SHIP2, leading to increased PIP3 levels, activation of Akt, and subsequent enhancement of glucose metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments demonstrating the efficacy of **AS1938909**.

Cell Culture and Differentiation of L6 Myotubes

- **Cell Culture:** L6 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified atmosphere of 5% CO₂ at 37°C.
- **Differentiation:** To induce differentiation into myotubes, L6 myoblasts are grown to confluence in appropriate cell culture plates. The growth medium is then replaced with DMEM containing 2% FBS. The cells are allowed to differentiate for 5-7 days, with the medium being changed every 2 days.
- **Serum Starvation:** Prior to experiments, fully differentiated myotubes are serum-starved for 18 hours in DMEM containing 0.2% bovine serum albumin (BSA).

Akt Phosphorylation Assay (Western Blot)

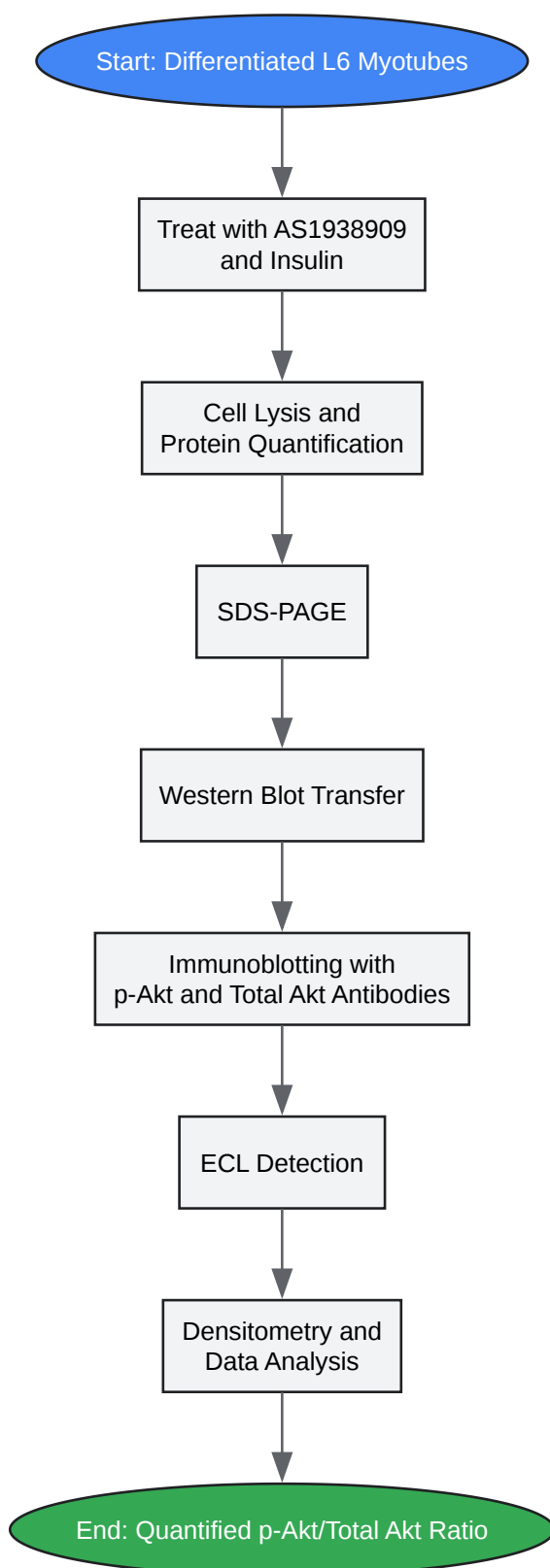
This assay measures the level of phosphorylated Akt (at Ser473) in response to **AS1938909** treatment.

- **Cell Treatment:** Differentiated and serum-starved L6 myotubes are pre-incubated with varying concentrations of **AS1938909** (or vehicle control, e.g., DMSO) for a specified time (e.g., 15 minutes).
- **Insulin Stimulation:** Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).
- **Cell Lysis:** The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred

to a polyvinylidene difluoride (PVDF) membrane.

- Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated Akt to total Akt is calculated.

Experimental Workflow for Akt Phosphorylation Assay



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